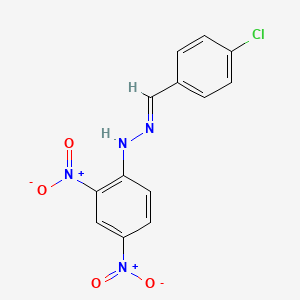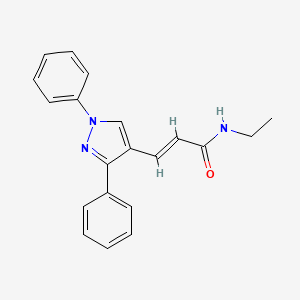
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile, also known as CES, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research studies.
Mécanisme D'action
The mechanism of action of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile is not fully understood. However, studies have suggested that this compound may act through multiple pathways, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been found to inhibit the activity of certain kinases, which are involved in cell signaling and proliferation. Additionally, this compound has been found to modulate the activity of certain transcription factors, which play a role in gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. Additionally, this compound has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases. However, the exact mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile has several advantages for lab experiments. This compound is readily available and has been well-characterized, making it easy to use in research studies. Additionally, this compound has been found to have a range of biological activities, making it a promising candidate for a variety of research studies. However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile. One area of interest is the development of new synthetic methods for this compound, which could improve its availability and reduce the cost of research studies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies are needed to determine the safety and toxicity of this compound, which will be important for its eventual clinical use.
Méthodes De Synthèse
The synthesis of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile involves the reaction of 3-(6-chloro-1,3-benzodioxol-5-yl)acrylonitrile with phenylsulfonyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The synthesis method of this compound has been well-established, and this compound is readily available for research purposes.
Applications De Recherche Scientifique
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. Additionally, this compound has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(6-chloro-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4S/c17-14-8-16-15(21-10-22-16)7-11(14)6-13(9-18)23(19,20)12-4-2-1-3-5-12/h1-8H,10H2/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIBTSBKMGYISC-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine](/img/structure/B5700426.png)

![ethyl 4-[(2-ethoxy-3-methoxybenzyl)amino]benzoate](/img/structure/B5700440.png)
![4-{[benzyl(ethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B5700446.png)
![ethyl [3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]carbamate](/img/structure/B5700453.png)

![methyl 2-{[(2,4-dichlorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5700467.png)

![6-(2-chlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5700479.png)

![7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5700496.png)
![N-(4-methoxyphenyl)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5700499.png)
![4-({3-[(isobutylamino)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5700503.png)

